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Compound of Interest

Compound Name: PD173955

Cat. No.: B1684432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinase inhibitor PD173955, detailing its

specificity against a panel of kinases and comparing its performance with alternative inhibitors.

The information presented is supported by experimental data to aid in the selection of

appropriate research tools and to provide a framework for further drug development.

Kinase Inhibitor Specificity Profile
The inhibitory activity of PD173955 and its alternatives, Imatinib and Dasatinib, was assessed

against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are

summarized in the table below. Lower IC50 values indicate greater potency.
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Kinase Target
PD173955 IC50
(nM)

Imatinib IC50 (nM) Dasatinib IC50 (nM)

Primary Targets

Bcr-Abl 1-2[1][2][3][4] 25-600[5] <1 - 3[6]

c-Kit ~25-40[1][2][3][7] 100[5] <30

Src 22[8][9][10] >10,000 <1

Yes 22[8] - <1

Other Kinases

FGFRα Less Potent[8] - -

PDGFR - 100[5][11] <30

InsR No Activity[8] - -

PKC No Activity[8] - -

Note: IC50 values can

vary depending on the

specific assay

conditions and cell

lines used.

PD173955 demonstrates high potency against the Bcr-Abl fusion protein and Src family

kinases.[1][8][9][10] Its activity against c-Kit is also notable, though slightly less potent than

against Bcr-Abl.[1][2][3][7] In comparison, Imatinib is also a potent inhibitor of Bcr-Abl and c-Kit

but shows significantly less activity against Src.[5] Dasatinib exhibits broad-spectrum activity

with high potency against Bcr-Abl, Src family kinases, and c-Kit.[6]

Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a

framework for reproducing and validating the presented data.

In Vitro Kinase Inhibition Assay (Radiometric)
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This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a

specific kinase using a radiolabeled ATP.

Materials:

Purified recombinant kinase (e.g., Bcr-Abl, Src, c-Kit)

Kinase-specific peptide substrate

PD173955 and other test inhibitors (dissolved in DMSO)

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)

[γ-³³P]ATP

10% Phosphoric acid

P81 phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of the kinase inhibitors in the kinase reaction buffer.

In a microtiter plate, add the kinase, peptide substrate, and inhibitor solution to each well.

Include a control with DMSO instead of the inhibitor.

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by adding 10% phosphoric acid.

Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-

³³P]ATP.
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Air dry the P81 paper and measure the incorporated radioactivity using a scintillation

counter.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that

measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding

pocket by a test inhibitor.

Materials:

Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)

Alexa Fluor™ 647-labeled kinase tracer

Purified, tagged recombinant kinase

PD173955 and other test inhibitors

Assay buffer

Procedure:

Prepare serial dilutions of the kinase inhibitors.

In a microtiter plate, add the kinase and the Eu-labeled antibody.

Add the test inhibitors to the appropriate wells.

Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

Incubate the plate at room temperature for 60 minutes to allow the binding to reach

equilibrium.
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm

(Alexa Fluor™ 647) and 615 nm (Europium).

Calculate the emission ratio (665 nm / 615 nm).

The displacement of the tracer by the inhibitor leads to a decrease in the FRET signal.

Calculate the percent inhibition based on the emission ratio in the presence of the inhibitor

compared to the control (no inhibitor).

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration.

Visualizations
Experimental Workflow for Kinase Inhibitor Specificity
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Kinase Inhibitor (PD173955)
Serial Dilutions

Kinase Reaction Incubation

Panel of Purified Kinases Assay Reagents
(Buffer, ATP, Substrate)

Signal Detection
(e.g., Radioactivity, FRET)

Calculate % Inhibition

Determine IC50 Values

Generate Specificity Profile

Click to download full resolution via product page

Caption: Workflow for determining the specificity of a kinase inhibitor.
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Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of PD173955.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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